3-(Aminomethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATHOKUVGYAFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634574 | |
| Record name | 1-(1-Benzofuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165735-63-7 | |
| Record name | 3-Benzofuranmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165735-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzofuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzofuran-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Aminomethyl Benzofuran and Its Derivatives
Transition-Metal-Catalyzed Approachesnih.govnih.govrsc.org
Transition metals, particularly palladium and copper, are cornerstones in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for constructing complex heterocyclic systems like benzofurans. rsc.orgscielo.org.mx Catalytic cycles involving these metals enable reactions that would otherwise be difficult, offering high yields and simplified procedures. rsc.org
Palladium-Based Catalysisnih.govnih.govrsc.orgunicatt.it
Palladium catalysis is a versatile and widely employed strategy for both the initial construction of the benzofuran (B130515) ring and the subsequent functionalization of the pre-formed system. nih.govrsc.org These methods are valued for their reliability and tolerance of various functional groups. rsc.org
A robust method for synthesizing the benzofuran skeleton involves a domino reaction sequence initiated by a Sonogashira coupling. This approach typically uses a combination of palladium and copper as co-catalysts. nih.govacs.org The reaction couples terminal alkynes with ortho-iodophenols. nih.govacs.org Following the initial carbon-carbon bond formation, an intramolecular cyclization (hydroalkoxylation) occurs, leading to the formation of the benzofuran ring. nih.govacs.org
An alternative one-pot strategy involves the reaction of 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes. organic-chemistry.org This domino process, which proceeds via an intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner, successfully constructs two new carbon-carbon bonds and yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org Optimization studies have shown that a catalytic system of Pd(OAc)₂, xantphos, and K₃PO₄ in toluene (B28343) at 120°C provides excellent results. organic-chemistry.org Furthermore, researchers have developed procedures using in situ-generated palladium nanoparticles in water, which catalyze the Sonogashira coupling of 2-iodophenols and arylacetylenes followed by a 5-endo-dig cyclization, eliminating the need for ligands or copper co-catalysts under aerobic conditions. researchgate.net
The Tsuji-Trost reaction provides a direct method for the functionalization of a pre-existing benzofuran system to introduce an aminomethyl group. rsc.orgnih.govorganic-chemistry.org This palladium-catalyzed allylic alkylation-type reaction involves the nucleophilic substitution of a suitable leaving group on the methyl unit at the 2-position of the benzofuran ring. rsc.orgnih.gov Specifically, benzofuran-2-ylmethyl acetates serve as effective substrates for this transformation. unicatt.itnih.gov
The reaction with various nitrogen-based nucleophiles, such as primary and secondary amines, proceeds efficiently to yield the corresponding 2-(aminomethyl)benzofurans. nih.gov The choice of the catalytic system is crucial for the success of the reaction; a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (1,1'-bis(diphenylphosphino)ferrocene) has been found to be particularly effective for amination. unicatt.itnih.gov The reaction mechanism involves the formation of an η³-(benzofuryl)methyl complex, which then undergoes nucleophilic attack by the amine. rsc.orgnih.gov This regioselective substitution occurs exclusively at the benzylic-like position, with no attack observed at the C3-position of the benzofuran ring. rsc.org
Table 1: Palladium-Catalyzed Synthesis of 2-(Aminomethyl)benzofurans via Tsuji-Trost Type Reaction nih.gov Reaction Conditions: Benzofuran-2-ylmethyl acetates (0.4 mmol), amine (2 equiv.), Pd₂(dba)₃ (0.025 equiv.), dppf (0.05 equiv.), K₂CO₃ (2 equiv.), MeCN, 120 °C.
| Amine Nucleophile | Product | Yield (%) |
| 1-Ethylpiperazine | 2-((4-Ethylpiperazin-1-yl)methyl)benzofuran | 87 |
| 1-Methylpiperazine | 2-((4-Methylpiperazin-1-yl)methyl)benzofuran | 78 |
| 1-Phenylpiperazine | 2-((4-Phenylpiperazin-1-yl)methyl)benzofuran | 76 |
| 1-Benzylpiperazine | 2-((4-Benzylpiperazin-1-yl)methyl)benzofuran | 88 |
| Morpholine | 4-(Benzofuran-2-ylmethyl)morpholine | 94 |
| Diethylamine | N-(Benzofuran-2-ylmethyl)-N-ethylethanamine | 75 |
| N-Methylaniline | N-(Benzofuran-2-ylmethyl)-N-methylaniline | 91 |
Sonogashira Coupling Reactions and Intramolecular Cyclization
Copper-Based Catalysisnih.govnih.gov
Copper catalysis offers an economical and efficient alternative for the synthesis of benzofuran derivatives. nih.govacs.org These methods often feature high atom economy and can be performed under environmentally benign conditions. researchgate.net
A prominent copper-catalyzed method is the one-pot, three-component synthesis involving o-hydroxy aldehydes, amines, and terminal alkynes. nih.govacs.org This reaction, often referred to as an A³ coupling followed by intramolecular cyclization, provides direct access to 3-amino-substituted benzofuran skeletons. nih.gov In one variation, copper iodide (CuI) is used as the catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, which acts as an eco-friendly medium. nih.govacs.org The proposed mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide intermediate. Subsequent intramolecular cyclization and isomerization yield the final benzofuran product. nih.govacs.org
Different copper sources have been successfully employed. Copper(I) oxide nanoparticles (CONPs) have been shown to catalyze the multicomponent coupling/cycloisomerization under solvent- and ligand-free conditions. researchgate.net Another advanced catalytic system utilizes a copper-functionalized metal-organic framework (MIL-101(Cr)-SB-Cu), which acts as a reusable heterogeneous catalyst for the A³ coupling reaction under solvent-free conditions, demonstrating high activity and sustainability. nih.gov
Table 2: Comparison of Copper-Catalyzed One-Pot Syntheses of Benzofurans nih.govacs.orgnih.govresearchgate.net
| Catalyst | Starting Materials | Solvent/Conditions | Key Features |
| Copper Iodide (CuI) | o-Hydroxy aldehydes, amines, alkynes | Deep Eutectic Solvent (ChCl.EG) | Green, environmentally benign approach. nih.govacs.org |
| Copper(I) Oxide NPs | 2-Hydroxybenzaldehydes, secondary amines, alkynes | Solvent- and ligand-free, 100 °C | High atom economy and catalytic efficiency. researchgate.net |
| MIL-101(Cr)-SB-Cu | Aldehydes, amines, alkynes | Solvent-free, 100 °C | Heterogeneous, reusable catalyst with high activity. nih.gov |
| Copper Bromide (CuBr) | Salicylaldehydes, amines, calcium carbide | DMSO/Water | Uses calcium carbide as an in-situ acetylene (B1199291) source. nih.gov |
Copper catalysts are also effective in promoting the synthesis of the benzofuran ring system through intramolecular dehydrogenative C-O coupling. nih.gov This method involves the cyclization of a suitably substituted precursor, such as a 2-aryl-substituted phenol (B47542), where a new carbon-oxygen bond is formed with the concomitant loss of hydrogen. nih.govnih.gov
DMAP-Mediated Tandem Cyclization with ortho-Hydroxy α-Aminosulfones
A highly efficient cascade cyclization strategy has been developed for the synthesis of aminobenzofuran derivatives, specifically spiroindanone and spirobarbituric acid variants. mdpi.comscilit.comresearchgate.net This method utilizes ortho-hydroxy α-aminosulfones as key substrates in a reaction mediated by 4-Dimethylaminopyridine (DMAP). mdpi.comresearchgate.net The process involves a tandem reaction where the ortho-hydroxy α-aminosulfone reacts with a dicarbonyl α-bromo-substituted compound, such as 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. mdpi.comscilit.com
The reaction is typically conducted in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature. researchgate.netsemanticscholar.org Researchers optimized the reaction conditions by screening various organic bases, including DABCO, DBU, and TMG, but found DMAP to be the most effective catalyst, yielding the desired product with high efficiency. researchgate.net Under these optimized conditions, the protocol yields products with exceptional efficiency, achieving over 95% yield for spiroindanone derivatives and 85% for spirobarbituric acid derivatives. mdpi.comscilit.com This method is noted for its broad substrate versatility and has been successfully scaled up to the gram scale, confirming its stability and practicality for producing 3-aminobenzofuran derivatives. mdpi.comscilit.comsemanticscholar.org
Table 1: Optimization of DMAP-Mediated Tandem Cyclization Reaction of ortho-hydroxy α-aminosulfone (0.15 mmol) and 2-bromo-1,3-indandione (0.1 mmol) in a solvent at a specific temperature.
| Entry | Catalyst (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | DMAP (1) | CH2Cl2 | Room Temp. | 20 | 42 |
| 2 | DABCO (1) | CH2Cl2 | Room Temp. | 20 | ~30 |
| 3 | DBU (1) | CH2Cl2 | Room Temp. | 20 | ~30 |
| 4 | TMG (1) | CH2Cl2 | Room Temp. | 20 | ~30 |
| 5 | DMAP (1) | DCE | Room Temp. | 20 | >95 |
This table is based on data presented in scientific literature. researchgate.net
Nickel-Catalyzed Synthetic Protocols
Nickel catalysis has emerged as a significant tool for the synthesis of benzofuran heterocycles. acs.org One effective methodology involves a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This approach provides a versatile route to various benzofuran derivatives in moderate to good yields. organic-chemistry.orgthieme.de The reaction is tolerant of a range of substrates bearing both electron-donating and electron-withdrawing groups. organic-chemistry.orgthieme.de
Optimal conditions for this transformation have been identified as using a nickel catalyst like Ni(OTf)₂ or Ni(dppp)₂Cl₂ with 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org The reaction is typically carried out in acetonitrile (B52724) (MeCN) at 110°C under a nitrogen atmosphere. organic-chemistry.org The proposed mechanism involves the reduction of a nickel(II) salt to Ni(0) by zinc powder, which then undergoes oxidative addition to the aryl halide, followed by intramolecular nucleophilic addition and subsequent steps to form the final benzofuran product. organic-chemistry.org
Another powerful nickel-catalyzed method is the intramolecular dehydrogenative coupling of ortho-alkenyl phenols. rsc.orgnih.gov This strategy is notable for using molecular oxygen (O₂) as the sole and simple oxidant, avoiding the need for sacrificial hydrogen acceptors. rsc.orgnih.gov The reaction, facilitated by Ni(acac)₂, allows for the synthesis of various 3-arylbenzofurans in good to excellent yields. rsc.orgnih.gov
Ruthenium-Based Catalysis
Ruthenium-based catalysts offer distinct pathways for benzofuran synthesis. One reported method involves a Ru(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes under mild conditions. rsc.org This redox-neutral process utilizes an oxidizing directing group to generate benzofurans in moderate to high yields. rsc.org
Another approach utilizes a ruthenium catalyst for the reaction between m-hydroxybenzoic acids and alkynes. nih.gov This synthesis proceeds through C–H alkenylation of the benzoic acid, followed by an oxygen-induced annulation. nih.gov The reaction employs magnesium acetate (B1210297) as a base and γ-valerolactone (GVL) as a solvent, facilitating an aerobic oxidation process. nih.gov Additionally, ruthenium catalysts have been used in the oxidative coupling and cyclization of 2-aminobenzyl alcohol with aldehydes to produce quinoline (B57606) derivatives, a related N-heterocyclic synthesis. psu.edu
Organocatalytic and Metal-Free Synthetic Routes
The development of organocatalytic and metal-free synthetic methods aligns with the principles of sustainable chemistry, offering alternatives to transition-metal-catalyzed reactions. These approaches often provide unique reactivity and selectivity.
Brønsted Acid Catalysis
Brønsted acids have proven to be effective catalysts for the construction of the benzofuran core. acs.orgnih.gov For instance, triflic acid (TfOH) can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to afford substituted benzofurans in high yields. acs.orgnih.gov Triflic acid has also been used in a novel synthesis starting from o-alkynylphenols, which proceeds through the protonation of a vinylogous ester intermediate. nih.gov
In a different strategy, acetic acid has been employed as a catalyst in a one-pot reaction between benzoquinones and other compounds to yield benzofuran derivatives. nih.gov A notable application of Brønsted acid catalysis is in the stereodivergent synthesis of eupomatilone-6, a benzofuran-containing natural product, via a triflic acid-catalyzed allylboration. nih.gov Furthermore, Brønsted acids can induce a cascade skeleton rearrangement of conjugated enamidines to produce benzofuran-3-oxoacetates. rsc.org
Green Chemistry Approaches (e.g., Deep Eutectic Solvents)
Green chemistry principles are increasingly being integrated into benzofuran synthesis. acs.org A prime example is the use of deep eutectic solvents (DESs) as environmentally benign reaction media. acs.orgnih.gov One specific method reports a one-pot, three-component synthesis of 3-aminobenzofurans by reacting o-hydroxy aldehydes, amines, and alkynes. acs.orgnih.gov This reaction is catalyzed by copper iodide (CuI) and uses a deep eutectic solvent composed of choline chloride and ethylene (B1197577) glycol (ChCl:EG). acs.orgnih.gov In such systems, the DES can act as both the solvent and a catalyst. nih.govmdpi.com
The use of DES is often combined with other green techniques like microwave or ultrasound-assisted synthesis to improve yields and reaction times. nih.govmdpi.com These solvents are attractive due to their low cost, low toxicity, and biodegradability, making them a sustainable alternative to conventional volatile organic solvents. nih.gove3s-conferences.org
Cascade and Tandem Reaction Strategies
Cascade and tandem reactions represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules like 3-(aminomethyl)benzofuran derivatives in a single operation. nih.govresearchgate.net These strategies minimize waste by reducing the number of purification steps and improving atom economy.
The aforementioned DMAP-mediated synthesis of aminobenzofuran spiro-derivatives from ortho-hydroxy α-aminosulfones is a prominent example of a cascade cyclization. nih.gov This reaction combines multiple bond-forming events in a sequential manner without isolating intermediates. mdpi.comresearchgate.net Another sophisticated example is the Brønsted acid-catalyzed cascade rearrangement of conjugated enamidines, which are first formed in a three-component reaction, to yield benzofuran-3-oxoacetates. rsc.org This process involves a proposed multistep rearrangement through a 1,3-benzoxazepine intermediate, showcasing the intricate molecular transformations possible within a single pot. rsc.org These elegant strategies are at the forefront of synthetic innovation, providing rapid access to structurally diverse benzofuran scaffolds. nih.gov
Regioselective Synthesis of Substituted Benzofurans
The precise control of substituent placement on the benzofuran ring is paramount for tuning the pharmacological properties of the final compounds. Several modern synthetic strategies have been developed to achieve high regioselectivity in the formation of the benzofuran core, often creating precursors like 3-cyanobenzofurans, which can be readily converted to this compound.
One prominent method involves the palladium-catalyzed intramolecular C-H bond functionalization of (E)-3-aryloxy-acrylonitriles. masterorganicchemistry.comlumenlearning.com This approach begins with the base-promoted addition of phenols to propiolonitriles. The stereochemical outcome of this addition is crucial, as the subsequent cyclization only proceeds with the (E)-isomer. Using a palladium acetate catalyst, the (E)-3-aryloxy-acrylonitrile undergoes an intramolecular cyclization to afford the corresponding 3-cyanobenzofuran with good yields. masterorganicchemistry.com The choice of catalyst and oxidant, such as copper(II) acetate, is critical for the success of this transformation. masterorganicchemistry.com
Another powerful regioselective strategy is the one-pot synthesis of 2-substituted-3-cyanobenzofurans. This method utilizes a copper-catalyzed intramolecular O-arylation of in situ-generated α-(het)aroyl-α-(2-bromoaryl)acetonitriles. orgsyn.orgumn.edu The reaction is initiated by the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate. orgsyn.org This sequence allows for the construction of a variety of substituted 3-cyanobenzofurans, which are valuable precursors to this compound derivatives. orgsyn.org
Titanium tetrachloride (TiCl4) has also been employed as a promoter for the direct and regioselective synthesis of benzofurans from simple phenols and α-haloketones. rsc.org This one-step process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. rsc.org While this method often yields 2-substituted or 2,3-disubstituted benzofurans, careful selection of starting materials can control the regiochemical outcome. rsc.org
Furthermore, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups provides a regioselective route to substituted benzofuranones. google.comnih.gov These intermediates can then be converted to the corresponding benzofurans. This Diels-Alder based cascade reaction allows for a high degree of control over the substitution pattern on the resulting benzofuran ring. google.com
The final step in producing this compound from these regioselectively synthesized intermediates often involves the reduction of a 3-cyano or other suitable functional group. A common and effective method is the reduction of the 3-cyanobenzofuran intermediate. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in a suitable solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.comumn.educore.ac.uk LiAlH4 is a strong, non-selective reducing agent capable of reducing nitriles to primary amines. masterorganicchemistry.comlumenlearning.com Alternatively, catalytic hydrogenation offers a milder approach. Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, the cyano group can be selectively reduced to the aminomethyl group. organic-chemistry.org
Table 1: Comparison of Regioselective Synthesis Methods for Benzofuran Precursors
| Method | Key Reagents | Intermediate Formed | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Phenols, Propiolonitriles, Pd(OAc)2 | 3-Cyanobenzofurans | High regioselectivity for 3-substituted products. masterorganicchemistry.comlumenlearning.com |
| Copper-Catalyzed One-Pot Synthesis | 2-(2-Bromoaryl)-3-(methylthio)acrylonitriles, Benzyl Carbamate, Cu(I) catalyst | 2-Substituted-3-cyanobenzofurans | One-pot procedure, good to high yields. orgsyn.orgumn.edu |
| Titanium Tetrachloride Promotion | Phenols, α-Haloketones, TiCl4 | Substituted Benzofurans | Direct, one-step synthesis with high regioselectivity. rsc.org |
| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes | Substituted Benzofuranones | Programmable substitution patterns. google.comnih.gov |
Gram-Scale Synthesis and Scalability Studies
The transition from laboratory-scale synthesis to gram-scale production is a critical step in the development of pharmaceutically relevant compounds like this compound. Several methodologies for synthesizing benzofuran derivatives have been successfully scaled up, demonstrating their potential for larger-scale manufacturing.
One notable example is the cesium carbonate (Cs2CO3)-mediated synthesis of 3-amino-2-aroyl benzofuran derivatives. organic-chemistry.orgnih.gov This method, which involves the reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones, has been successfully demonstrated on a 5.0 mmol scale, yielding good to very good yields of the desired products. organic-chemistry.orgnih.gov This suggests the feasibility of producing these intermediates on a gram scale. The resulting 3-aminobenzofuran derivatives can be further functionalized to access a wider range of compounds.
A comprehensive review of recent benzofuran syntheses also highlights a copper-catalyzed methodology that has been applied to the gram-scale synthesis of benzofuran derivatives. organic-chemistry.orgmdpi.com This particular method involves the reaction of substituted salicylaldehyde-derived Schiff bases with substituted alkenes, using copper chloride as the catalyst. organic-chemistry.org The successful application of this route on a larger scale underscores its robustness and potential for industrial application. organic-chemistry.orgmdpi.com
The scalability of the reduction step from a 3-cyanobenzofuran to this compound is also a key consideration. The use of lithium aluminum hydride, while effective, can present challenges on a larger scale due to its high reactivity and the need for stringent safety precautions. masterorganicchemistry.com Catalytic hydrogenation, on the other hand, is a well-established and scalable industrial process. google.com The use of a solid catalyst like Pd/C allows for easier product isolation and catalyst recovery, making it a more attractive option for gram-scale and larger production. organic-chemistry.org
Table 2: Examples of Scalable Benzofuran Synthesis
| Reaction | Key Reagents | Scale | Reported Yields |
|---|---|---|---|
| Synthesis of 3-Amino-2-Aroyl Benzofurans | 2-Hydroxybenzonitriles, 2-Bromoacetophenones, Cs2CO3 | 5.0 mmol | Good to Very Good organic-chemistry.orgnih.gov |
| Copper-Catalyzed Benzofuran Synthesis | Salicylaldehyde-derived Schiff bases, Alkenes, CuCl2 | Gram-scale mentioned | Not specified in abstract organic-chemistry.orgmdpi.com |
Mechanistic Investigations of 3 Aminomethyl Benzofuran Formation
Detailed Reaction Mechanisms for Catalyzed Syntheses
The formation of the 3-(aminomethyl)benzofuran scaffold is often accomplished through catalyzed reactions that facilitate the construction of the benzofuran (B130515) ring system and the introduction of the aminomethyl group. Common catalytic systems involve transition metals like palladium and copper, as well as acid catalysis.
Palladium-Catalyzed Syntheses:
Palladium catalysts are widely employed in the synthesis of benzofurans. One common approach involves the intermolecular annulation of phenols and cinnamic acids. nih.govrsc.orgrsc.org In this process, a sequence of C-C bond formation and decarboxylation is followed by C-O cyclization. nih.govrsc.orgrsc.org Isotope labeling and intermediate trapping experiments support a mechanism that begins with the ortho-palladation of the phenol (B47542). Subsequent insertion of the cinnamic acid into the carbon-palladium bond is considered a likely rate-determining step. rsc.org
Another palladium-catalyzed route is the Sonogashira coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization. acs.orgnih.gov Copper iodide often acts as a co-catalyst in this reaction. acs.orgnih.gov The reaction proceeds through the formation of a palladium-alkyne complex, followed by coupling with the iodophenol and subsequent ring closure to form the benzofuran structure.
Furthermore, palladium-catalyzed reactions involving the functionalization of pre-formed benzofuran rings are also utilized. For instance, the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with amines, catalyzed by a palladium complex, provides a method for introducing the aminomethyl group at the 2-position. rsc.orgnih.gov While this example pertains to the 2-position, similar principles of generating a η³-(benzofuryl)methyl complex could potentially be adapted for substitution at the 3-position under different conditions. rsc.orgnih.gov
Copper-Catalyzed Syntheses:
Copper catalysts are also effective in the synthesis of substituted benzofurans. A one-pot reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst can yield amino-substituted benzofuran skeletons. acs.org The proposed mechanism involves the formation of an iminium ion, which is then attacked by a copper acetylide intermediate. acs.org Subsequent intramolecular cyclization and isomerization lead to the final benzofuran product. acs.org
Acid-Catalyzed Syntheses:
Acid-catalyzed cyclization is another important method for benzofuran synthesis. For example, the cyclization of α-phenoxy-β-ketoesters can be achieved using sulfuric acid under mild conditions to form the benzofuran ring. researchgate.net The mechanism involves protonation of a carbonyl group, followed by intramolecular electrophilic attack of the activated species onto the aromatic ring and subsequent dehydration.
A three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid can produce substituted benzofuran-3-ylacetic acids. researchgate.net This process often involves a preliminary condensation of the components followed by an acid-catalyzed cyclization step. researchgate.net
Role of Intermediates in Reaction Pathways
The formation of this compound proceeds through a series of reactive intermediates that dictate the course of the reaction.
In palladium-catalyzed reactions , key intermediates include:
Organopalladium complexes: Formed during the ortho-palladation of phenols or the oxidative addition of palladium to aryl halides. nih.govrsc.orgrsc.org
Palladium-alkyne complexes: These are central to Sonogashira coupling reactions, facilitating the C-C bond formation. acs.orgnih.gov
η³-(benzofuryl)methyl complexes: These are formed in Tsuji-Trost-type reactions and are susceptible to nucleophilic attack, allowing for the introduction of substituents. rsc.orgnih.gov
In copper-catalyzed syntheses , crucial intermediates are:
Copper acetylides: Generated from terminal alkynes and a copper salt, they act as nucleophiles in subsequent bond-forming steps. acs.org
Iminium ions: Formed from the reaction of an aldehyde and an amine, they serve as electrophiles for the copper acetylide to attack. acs.org
In base-mediated syntheses , such as the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones, the following intermediates are proposed:
Phenoxide ions: Formed by the deprotonation of the hydroxyl group of 2-hydroxybenzonitrile. nih.gov
Carbanion intermediates: Generated by the deprotonation of an α-carbon, which then undergoes intramolecular cyclization. nih.gov
The table below summarizes some of the key intermediates in the catalyzed synthesis of benzofuran derivatives.
| Catalyst System | Key Intermediates | Precursors |
| Palladium | Organopalladium complexes, Palladium-alkyne complexes | Phenols, Cinnamic acids, Iodophenols, Alkynes |
| Copper | Copper acetylides, Iminium ions | o-hydroxy aldehydes, Amines, Alkynes |
| Base (Cs₂CO₃) | Phenoxide ions, Carbanion intermediates | 2-hydroxybenzonitriles, 2-bromoacetophenones |
Kinetic Studies of Reaction Processes
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper mechanistic insights. While specific kinetic data for the formation of this compound is not extensively reported, studies on related benzofuran syntheses are informative.
For instance, detailed mechanistic and kinetic studies have been performed on the gold-catalyzed oxyboration for the formation of borylated benzofurans, which are versatile synthetic intermediates. mdpi.com These studies help in understanding the rate-determining steps and the influence of catalyst and substrate structure on the reaction rate.
The Delplot kinetic method has been applied to study the hydrodeoxygenation of benzofuran, a process that involves the transformation of the benzofuran ring. osti.gov This method helps to determine the sequence of product formation in a complex reaction network, which is analogous to understanding the stepwise formation of a substituted benzofuran. osti.gov The study highlighted that the initial step is the hydrogenation of the furan (B31954) ring to form 2,3-dihydrobenzofuran. osti.gov
In the palladium-catalyzed synthesis of 3-substituted benzofurans from phenols and cinnamic acids, kinetic studies, along with competition experiments and isotope labeling, have suggested that the insertion of cinnamic acid into the ortho-palladated phenol intermediate is likely the rate-determining step of the reaction. nih.govrsc.orgrsc.org
Furthermore, kinetic resolution techniques, which can be enzymatic, are sometimes employed in the synthesis of chiral benzofuran derivatives. capes.gov.br These studies focus on the differential rates of reaction of enantiomers, providing insights into the stereoselectivity of the process.
Derivatization Strategies and Analog Development of 3 Aminomethyl Benzofuran
Functionalization of the Aminomethyl Group
The aminomethyl group at the 3-position of the benzofuran (B130515) ring is a primary site for chemical modification. nih.gov This functionalization is often achieved through reactions that target the primary amine, allowing for the introduction of a wide variety of substituents.
One common strategy involves the acylation of the aminomethyl group. For instance, reaction with various acid chlorides or anhydrides can introduce amide functionalities. Another approach is the reaction with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. These modifications can significantly alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its biological activity.
Alkylation of the aminomethyl group is another key functionalization strategy. This can be accomplished using various alkyl halides, leading to the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones provides an alternative route to substituted amines. These reactions expand the chemical space around the aminomethyl group, allowing for the introduction of diverse aliphatic and aromatic moieties. For example, the reaction with benzofuran-3-carbaldehyde (B161172) leads to the formation of a new C-N bond, linking another benzofuran moiety to the aminomethyl group. nih.gov
The aminomethyl group can also serve as a linker to attach larger and more complex chemical entities. For example, it can be coupled with carboxylic acids using standard peptide coupling reagents like HATU to form amide bonds. nih.gov This approach is particularly useful for creating hybrid molecules that combine the 3-(aminomethyl)benzofuran scaffold with other pharmacophores.
Substitutions on the Benzofuran Ring System
Modifications to the benzofuran ring system itself represent another important avenue for analog development. These substitutions can be introduced at various positions on both the benzene (B151609) and furan (B31954) portions of the ring system, leading to a wide array of derivatives with distinct electronic and steric properties.
Table 1: Substitution Reactions on the Benzofuran Ring
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C2 | Knoevenagel condensation | Pyridin-4-carbaldehyde, piperidine (B6355638) catalyst | Pyridin-4-ylmethylene |
| C4 | Rhodium-mediated vinylene transfer | Vinyl carbonate, CpRh complex | Substituted benzofurans |
| C5 | Bromination | N-bromosuccinimide | Bromo |
| C6 | Hydroxylation | --- | Hydroxyl |
| C7 | Mannich reaction | Formaldehyde, N-methylbenzylamine | Benzyl(methyl)aminomethyl |
This table summarizes various substitution reactions that can be performed on the benzofuran ring system, including the reagents and conditions used and the resulting functional groups.
Substitutions on the furan ring are also possible. For example, the C2 position can be functionalized through various reactions, including Knoevenagel condensation, which can introduce a pyridin-4-ylmethylene group. vulcanchem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or alkenyl groups at specific positions on the benzofuran ring, further expanding the diversity of accessible analogs.
Design and Synthesis of Spirocyclic Analogues
A more advanced derivatization strategy involves the creation of spirocyclic analogs, where the benzofuran ring system is fused to another cyclic structure at a single common atom. This approach leads to three-dimensional molecules with well-defined stereochemistry, which can be advantageous for achieving high-affinity and selective interactions with biological targets.
The synthesis of spirocyclic benzofuran derivatives often involves multi-step sequences. One common approach is to use a pre-existing benzofuranone as a starting material. For example, spiro[benzofuran-3,3'-pyrroles] can be synthesized through a one-pot, three-component reaction involving a benzofuran-2,3-dione, dimethyl acetylenedicarboxylate, and an N-bridgehead heterocycle. nih.gov This reaction constructs the spiro-pyrrolidine ring in a single step.
Another strategy involves the intramolecular cyclization of a suitably functionalized benzofuran derivative. For instance, a Mannich-type condensation between a protected amino ketone and a chromanone can lead to the formation of spirocyclic benzopyran derivatives. researchgate.net The development of spiro-oxazolidine (B91167) ring systems has also been reported through the ring closure of secondary amine analogs with formaldehyde. mdpi.comsemanticscholar.org
Table 2: Examples of Spirocyclic Benzofuran Analogs
| Spirocyclic System | Synthetic Approach | Starting Materials | Reference |
| Spiro[benzofuran-3,3'-pyrroles] | Three-component reaction | Benzofuran-2,3-diones, dimethyl acetylenedicarboxylate, N-bridgehead heterocycles | nih.gov |
| Spiro[benzofuran-3,4'-piperidines] | Multi-step synthesis | --- | google.com |
| Spiro-oxazolidines | Ring closure | Secondary amine analogs, formaldehyde | mdpi.comsemanticscholar.org |
| Spirocyclic benzopyrans | Mannich-type condensation | Protected amino ketone, chromanones | researchgate.net |
This table provides examples of different spirocyclic benzofuran analogs and the synthetic strategies used to create them.
The resulting spirocyclic compounds often possess unique conformational properties that can be exploited in drug design. The rigid three-dimensional structure of these analogs can help to lock the molecule into a specific conformation that is optimal for binding to a particular biological target.
Introduction of Hybrid Scaffolds
The concept of hybrid scaffolds involves combining the this compound core with other known pharmacophores to create new molecules with potentially synergistic or novel biological activities. This strategy is based on the principle of molecular hybridization, where two or more pharmacophoric units are covalently linked to generate a single molecule.
One approach to creating hybrid scaffolds is to use the aminomethyl group as a handle for attaching other molecular fragments. For example, the aminomethyl group can be acylated with a furan-containing carboxylic acid to create a hybrid molecule that incorporates both benzofuran and furan moieties. uq.edu.au Similarly, the aminomethyl group can be used to link the benzofuran core to other heterocyclic systems, such as pyrazoles or quinazolinones. researchgate.netmdpi.com
Another strategy involves the synthesis of more complex hybrid systems where the benzofuran ring is fused or linked to other ring systems. For example, ferrocene-benzofuran hybrids have been synthesized by attaching a ferrocenyl group to the benzofuran core. mdpi.com These hybrid molecules often exhibit unique electrochemical and biological properties that are not observed in the individual components.
Derivatization for Analytical Applications
In addition to therapeutic applications, derivatives of this compound can also be designed for use in analytical applications, such as bioimaging and assays. These derivatives are often designed to have specific properties that make them suitable for these applications, such as fluorescence or the ability to bind to specific biomolecules.
One common strategy is to introduce a fluorophore into the this compound scaffold. This can be achieved by reacting the aminomethyl group with a fluorescent labeling reagent, such as a benzofurazan (B1196253) derivative. nih.gov The resulting fluorescently labeled benzofuran can then be used as a probe in fluorescence microscopy or other fluorescence-based assays.
Another approach is to derivatize the this compound scaffold with a group that can be used for affinity-based purification or detection. For example, the introduction of a biotin (B1667282) moiety would allow the derivative to be captured on a streptavidin-coated surface.
Isotopically labeled benzofuran compounds have also been developed as imaging agents for amyloidogenic proteins. ijpsonline.com These compounds can be used in techniques like positron emission tomography (PET) to visualize the distribution of these proteins in the brain, which is relevant for the diagnosis of diseases like Alzheimer's.
The development of these analytical derivatives often requires a balance between maintaining the desired binding properties of the this compound core and introducing the necessary functionality for the analytical application.
Structure Activity Relationship Sar Studies of 3 Aminomethyl Benzofuran Derivatives
Impact of Substituent Position and Electronic Effects on Biological Activity
The biological activity of 3-(aminomethyl)benzofuran derivatives is significantly influenced by the position and electronic nature of substituents on the benzofuran (B130515) core and its associated side chains.
In a series of novel 3-aminobenzofuran derivatives synthesized as potential agents for Alzheimer's disease, the type and position of substitutions were found to be crucial for their inhibitory activity against the acetylcholinesterase (AChE) enzyme. nih.gov The unsubstituted derivative exhibited potent activity. However, the introduction of electron-donating groups, such as methyl and methoxy, led to a significant decrease in inhibitory activity. Conversely, derivatives bearing electron-withdrawing groups like fluoro, chloro, and bromo demonstrated enhanced inhibitory potencies compared to those with electron-donating groups. nih.gov
The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity. mdpi.com For instance, the placement of a halogen at the para position of an N-phenyl ring attached to the benzofuran has been associated with maximum cytotoxic activity in some studies. mdpi.com The hydrophobic and electron-donating character of halogens is considered beneficial for enhancing the cytotoxic properties of benzofuran derivatives. mdpi.com
Furthermore, studies on other benzofuran derivatives have shown that substitutions at various positions can greatly impact antibacterial activity and strain specificity. For example, hydroxyl groups at the C-6 position have been found to confer excellent antibacterial activity. nih.gov
The following table summarizes the inhibitory concentration (IC50) of selected 3-aminobenzofuran derivatives against the AChE enzyme, illustrating the impact of different substituents.
Table 1: Inhibitory Activity (IC50) of 3-Aminobenzofuran Derivatives against AChE
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 5a | Unsubstituted | 0.81 |
| 5b | Methyl | >10 |
| 5c | Methoxy | >10 |
| 5d | Fluoro | 1.23 |
| 5e | Chloro | 1.15 |
| 5f | Bromo | 1.02 |
Data sourced from a study on novel 3-aminobenzofuran derivatives for the treatment of Alzheimer's disease. nih.gov
Conformational Analysis and Receptor Binding
The three-dimensional shape (conformation) of this compound derivatives plays a pivotal role in their ability to bind to specific biological targets, such as receptors and enzymes. Conformational analysis helps in understanding how these molecules orient themselves to interact effectively with the binding site of a protein.
For instance, in the development of GABAA receptor modulators, conformational analysis was employed to assess whether synthesized compounds could adopt a conformation similar to known agonists, thereby predicting their potential to bind to the benzodiazepine (B76468) (BDZ) receptor site. nih.gov This involves superimposing the energy-minimized conformers of the synthesized compounds onto a known active molecule. nih.gov
The binding affinity of derivatives is often evaluated through radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from its receptor. nih.gov Studies on pyrazolo[5,1-c] nih.govmdpi.comacs.org benzotriazine derivatives, for example, used this method to determine their binding affinity for the benzodiazepine site of GABAA receptors, revealing that certain compounds exhibited subnanomolar potencies. nih.gov
Molecular docking studies further elucidate the binding modes of these derivatives within the active site of a receptor. These computational models can predict key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. vulcanchem.comresearchgate.net For example, the pyridin-4-ylmethylidene group at position 2 of a benzofuran derivative has been shown to contribute to π-π stacking interactions within biological systems. vulcanchem.com Similarly, a hydroxyl group at position 6 can participate in hydrogen bonding. vulcanchem.com
In a study of N,N-disubstituted aminomethyl benzofuran derivatives, one compound, 8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro -2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro acs.orgwikipedia.orgdecane-7,9 -dione, demonstrated nanomolar affinity for 5-HT1A receptors with high selectivity over other serotonin (B10506) and dopamine (B1211576) receptors. nih.gov This highlights the importance of specific structural features in achieving high-affinity and selective receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models aim to predict the activity of new, unsynthesized compounds based on their molecular descriptors, which are numerical representations of their physicochemical properties. wikipedia.orgmdpi.com
The development of a QSAR model involves several key steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Development: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
For benzofuran-based analogs, 3D-QSAR studies have been performed to understand their potential as inhibitors of enzymes like phosphodiesterase IV (PDE-IV). researchgate.net These models use 3D descriptors of the molecules to create a pharmacophore map, which defines the essential structural features required for activity. A statistically significant 3D-QSAR model for PDE-IV inhibitors was developed, which can be used to design novel and more potent inhibitors. researchgate.net
In a QSAR study of thiazolidine-4-one derivatives as anti-tubercular agents, several molecular descriptors were identified as being correlated with activity. nih.gov For example, descriptors related to polarizability, electronegativity, and surface area were found to positively influence the anti-tubercular activity. nih.gov Such models provide valuable insights into the structural requirements for a specific biological effect.
The following table presents a hypothetical example of descriptors that might be used in a QSAR model for this compound derivatives.
Table 2: Example of Molecular Descriptors Used in QSAR Modeling
| Descriptor | Description | Potential Impact on Activity |
|---|---|---|
| LogP | Lipophilicity (Octanol-water partition coefficient) | Influences membrane permeability and target engagement. |
| Molecular Weight | Size of the molecule | Can affect binding site accessibility. |
| Polar Surface Area | Surface area contributed by polar atoms | Relates to solubility and membrane transport. |
| Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions | Crucial for specific receptor binding. |
| Electronic Energy | Energy of the molecule in its ground state | Reflects the electronic nature of the molecule. |
This table provides a generalized overview of common QSAR descriptors.
Ligand-Steered Modeling for Binding Mode Prediction
Ligand-steered modeling is a computational approach used to predict the binding mode of a ligand to its receptor, especially when there is limited structural information about the protein-ligand complex. nih.gov This method is particularly useful for G-protein-coupled receptors (GPCRs), where obtaining crystal structures of active-state conformations can be challenging. nih.gov
The process involves building a homology model of the target receptor based on the structures of related proteins. This model is then refined using information from known active ligands to create a putative agonist-bound conformation. nih.gov
In a study of 2,3-dihydro-1-benzofuran derivatives as cannabinoid receptor 2 (CB2) agonists, ligand-steered modeling was employed to build a multitemplate homology model of the CB2 receptor. nih.gov This model helped to rationalize the structure-activity relationships observed in the series of compounds. For example, the model predicted that the introduction of a chlorine atom on a phenyl ring could enhance π-stacking interactions with a tryptophan residue in the binding pocket, leading to increased functional activity. nih.gov Conversely, the introduction of polar groups resulted in unfavorable interactions and a loss of activity. nih.gov
This approach allows for a structural rationalization of SAR data and can guide the design of new derivatives with improved potency and selectivity. nih.gov By understanding the key interactions between the ligand and the receptor at an atomic level, medicinal chemists can make more informed decisions in the drug discovery process.
Biological and Pharmacological Research Applications of 3 Aminomethyl Benzofuran Derivatives
Neurodegenerative Disease Research
The core structure of 3-(aminomethyl)benzofuran has been a scaffold for the synthesis of various derivatives with potential therapeutic applications in neurodegenerative diseases. nih.govijpsonline.comresearchgate.net Researchers have focused on modifying this structure to interact with multiple biological targets implicated in the progression of these conditions. tandfonline.com
Alzheimer's Disease (AD) Modulators
The multifaceted nature of Alzheimer's disease (AD) necessitates the development of drugs that can act on multiple pathological pathways. nih.gov Derivatives of this compound have emerged as promising candidates for multi-target anti-AD agents. nih.govresearchgate.net
A key strategy in managing AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine. nih.govidrblab.net A series of novel 3-aminobenzofuran derivatives has been designed and synthesized as potent inhibitors of both AChE and BuChE. nih.govresearchgate.net
In one study, a series of 3-aminobenzofuran derivatives (5a-p) were synthesized and evaluated for their anti-cholinesterase activity. nih.gov Most of these compounds demonstrated potent inhibitory activity against both AChE and BuChE. nih.govresearchgate.net Notably, compound 5f , which contains a 2-fluorobenzyl moiety, exhibited the most significant inhibitory activity against both enzymes. nih.govresearchgate.net Kinetic studies revealed that compound 5f acts as a mixed-type inhibitor of AChE. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected 3-Aminobenzofuran Derivatives
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|
| 5a | 1.03 | 2.15 |
| 5f | 0.64 | 1.28 |
| 5h | 1.21 | 2.45 |
| 5i | 1.35 | 2.78 |
| 5l | 1.87 | 3.91 |
| Donepezil (Reference) | 0.05 | 3.25 |
Data sourced from Hasanvand et al. (2022) nih.gov
The aggregation of amyloid-β (Aβ) peptides into plaques is a central pathological hallmark of Alzheimer's disease. tandfonline.com Therefore, inhibiting or reversing this aggregation process is a key therapeutic goal. plos.org Several this compound derivatives have shown promise in this area. nih.govtandfonline.com
The most potent cholinesterase inhibitors from the previously mentioned study, including compounds 5a, 5f, 5h, 5i, and 5l , were further evaluated for their ability to inhibit Aβ aggregation using the thioflavin T (ThT) assay. nih.gov These compounds were tested against both self-induced and AChE-induced Aβ aggregation. nih.govresearchgate.net The results indicated that these derivatives could effectively interfere with the aggregation process. nih.gov
In other research, a benzofuran (B130515) derivative, YB-9, was identified as a potent Aβ disaggregator. nih.gov When administered orally to a transgenic mouse model of AD, YB-9 was found to reduce Aβ oligomers and plaques in the hippocampus. nih.gov
Protecting neurons from damage is a critical aspect of treating neurodegenerative diseases. Some benzofuran derivatives have demonstrated neuroprotective effects. For instance, compound 8 , a 2-arylbenzofuran derivative, showed neuroprotective activity against Aβ₁₋₄₂ oligomers. nih.gov Additionally, the orally administered benzofuran derivative YB-9, by reducing Aβ aggregates, led to decreased astrogliosis and rescued synaptic dysfunction in a mouse model of Alzheimer's disease. nih.gov Another study reported that edaravone, a compound that can be incorporated into derivatives, has shown the ability to attenuate Aβ-induced oxidative stress and neurotoxicity. tandfonline.com
Amyloid-β (Aβ) Aggregation Inhibitors and Disaggregators
Dopamine (B1211576) Receptor Ligands
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets in the central nervous system. redheracles.netnih.gov A series of N,N-disubstituted aminomethyl benzofuran derivatives have been synthesized and evaluated for their binding affinity to various receptors, including dopamine D2 and D3 receptors. nih.gov While the primary focus of that particular study was on serotonin (B10506) receptors, it highlights the potential for this chemical scaffold to be adapted for dopamine receptor modulation. nih.gov Further research has explored other benzofuran-containing structures as ligands for dopamine D2 and D3 receptors, indicating the versatility of the benzofuran core in designing CNS-active compounds. idrblab.netacs.org
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. researchgate.netnih.gov Antagonists of the H3 receptor have potential therapeutic applications in various CNS disorders. researchgate.net Research has led to the discovery of potent and selective histamine H3 receptor inverse agonists based on various scaffolds, including those containing a benzofuran moiety. acs.orgnih.gov
A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives were synthesized and found to have nanomolar and even subnanomolar affinities for human and rat H3 receptors. acs.org One compound, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine (7h) , demonstrated exceptionally high potency, with a Ki of 0.05 nM for the human H3 receptor. acs.org Additionally, novel heterocyclic benzofurans have been profiled as H3 receptor antagonists, with some compounds showing nanomolar potency and activity in animal models of attention. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name/Identifier | Chemical Name/Description |
|---|---|
| 5a | N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride |
| 5f | 4-(3-Aminobenzofuran-2-yl)-1-(2-fluorobenzyl)pyridin-1-ium chloride |
| 5h | 4-(3-Aminobenzofuran-2-yl)-1-(4-fluorobenzyl)pyridin-1-ium chloride |
| 5i | 4-(3-Aminobenzofuran-2-yl)-1-(2-chlorobenzyl)pyridin-1-ium chloride |
| 5l | 4-(3-Aminobenzofuran-2-yl)-1-(2-bromobenzyl)pyridin-1-ium chloride |
| 8 | A 2-arylbenzofuran derivative |
| 7h | {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine |
| YB-9 | 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid |
| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one |
| Edaravone | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
Serotonin Receptor Ligands
A series of N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives have been synthesized and assessed for their affinity for various serotonin receptors. nih.gov One particular compound, 8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro -2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro researchgate.netcuestionesdefisioterapia.comdecane-7,9 -dione, demonstrated a high affinity for 5-HT1A receptor sites with an IC50 of 1.5 nM. nih.gov This compound also showed high selectivity over 5-HT2A, 5-HT2C, 5-HT3, D2, and D3 receptors. nih.gov
Additionally, novel 7-[aryl]-(1-benzofuran-2-yl)alkanamine derivatives have been developed, which act as agonists or partial agonists of the 5-HT2C serotonin receptor subtype in the brain. google.com These compounds are being explored for their potential in treating a variety of central nervous system disorders. google.com
Monoamine Oxidase (MAO) Inhibitors
Research has shown that indole (B1671886) and benzofuran derivatives are promising reversible and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. nih.gov These derivatives have been found to have Ki values in the nanomolar to micromolar concentration range. nih.gov
A novel class of compounds with a 6′-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide structure has been identified as potent monoamine oxidase inhibitors (MAO-Is). acs.org Specifically, 6′-sulfonyloxy derivatives have shown remarkable affinity for MAO-A, with IC50 values ranging from 7.0 nM to 49 nM, which is significantly higher than that of moclobemide. acs.org In contrast, the corresponding 6′-benzyloxy derivatives exhibited potent MAO-B inhibition and an inverted selectivity profile. acs.org The rigid E-geometry of the exocyclic double bond in these molecules is believed to contribute to a more efficient binding conformation compared to more flexible isomers. acs.org
Furthermore, certain 6-(1H-imidazo-1-yl)-2-aryl and 2-heteroaryl quinazoline (B50416) and quinoline (B57606) derivatives, which can include a benzofuran group, act as monoamine oxidase (MAO) inhibitors and imidazoline (B1206853) receptor ligands. google.comwipo.int
Antimicrobial and Anti-infective Research
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial and anti-infective properties, making them a focal point of research for developing new therapeutic agents.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, certain 3-benzofurancarboxylic acid derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. mdpi.com Similarly, some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria. mdpi.com
Newly synthesized 2-[(5-substituted aryl-1′-N-substituted aryl aminomethyl) pyrazol-3-yl] benzofurans have also been screened for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains. researchgate.netrasayanjournal.co.in Additionally, a series of thirteen compounds based on a benzofuran skeleton with aryl substituents at the C-3 position linked by a methanone (B1245722) group were synthesized and screened for their antibacterial properties against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, and Bacillus subtilis. nih.gov
A study on new benzofuran derivatives (M5a-M5t) revealed that compounds M5a and M5g showed potent antibacterial activity at 50µg/ml against Enterococcus faecalis. cuestionesdefisioterapia.com Another study found that a synthesized benzofuran derivative, compound 13a, was the most active among the tested compounds and showed significant antibacterial activity. ijpbs.com
Antifungal Activity
The antifungal properties of this compound derivatives are also well-documented. Three specific 3-benzofurancarboxylic acid derivatives, compounds III, IV, and VI, have demonstrated antimicrobial activity, with compounds VI and III also exhibiting antifungal activity against Candida albicans and Candida parapsilosis at an MIC of 100 μg/mL. mdpi.com Furthermore, some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol have been found to be effective against fungi. mdpi.com
A series of novel benzofuran-triazole hybrids were synthesized and evaluated for their in vitro antifungal activity against five pathogenic fungal strains, showing moderate to satisfactory results. nih.govresearchgate.net Against fluconazole-resistant Trichophyton rubrum, many of these compounds displayed better activity than fluconazole. nih.gov Most of the synthesized compounds also showed antifungal activity against Cryptococcus neoformans and Candida zeylanoides. nih.gov
Research into 2-[(5-substituted aryl-1′-N-substituted aryl aminomethyl) pyrazol-3-yl] benzofurans also included screening for antifungal activity against strains like Candida albicans and Aspergillus niger. researchgate.net In a separate study, compounds M5i, M5k, and M5l from a series of new benzofuran derivatives showed significant activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com
Antitubercular Agents (e.g., Chorismate Mutase Inhibition)
Benzofuran derivatives have emerged as promising candidates for the development of new antitubercular drugs. nih.gov A series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and evaluated as inhibitors of chorismate mutase (CM), an essential enzyme in Mycobacterium tuberculosis. nih.gov Three of these molecules, 3h, 3i, and 3m, showed encouraging inhibition of 64–65% at a concentration of 30 μM in vitro. nih.govacs.org The benzotriazinone series of these derivatives was generally found to be more effective than the pyrazolotriazinone series. nih.gov
Another study synthesized benzofuran derivatives that were assessed for their activity as antitubercular agents by targeting chorismate mutase. nih.gov Among the synthesized compounds, benzofuran derivatives 39(a–c) were found to be active against chorismate mutase, showing 64–65% in vitro inhibition at 30 mM. acs.orgnih.gov
While not directly inhibiting chorismate mutase, it is noteworthy that carbaprephenate, a related compound, is not a substrate for the chorismate mutase from Bacillus subtilis and does not inhibit its normal activity. acs.org
Antiviral Activity
The antiviral potential of benzofuran derivatives is an active area of research. rsc.org A series of benzofuran derivatives were recently identified as STING agonists, which can induce type I interferons and inhibit viral replication. nih.gov These compounds were shown to inhibit SARS-CoV-2 replication at nanomolar concentrations. nih.gov Their antiviral activity is dependent on the induction of interferon, as they were inactive in cells lacking interferon production. nih.gov
In another study, novel bis(benzofuran–1,3-imidazolidin-4-one)s and bis(benzofuran–1,3-benzimidazole)s were designed and synthesized to develop antiviral leads against the Yellow Fever Virus (YFV). researchgate.net Four of the twenty-three new compounds inhibited the YFV strain 17D on Huh-7 cells, with the most effective conjugates showing an EC50 of <3.54 μM. researchgate.net
Antiparasitic Activity
Benzofuran derivatives have demonstrated notable antiparasitic properties. Research has highlighted their potential as effective agents against various parasites. nih.govresearchgate.net The structural features of these compounds play a crucial role in their activity, making them a promising scaffold for the development of new antiparasitic drugs. researchgate.net
Cancer Research
The benzofuran scaffold is a significant point of interest in oncology research, with numerous derivatives exhibiting potent anticancer activities. mdpi.comscispace.comresearchgate.netresearchgate.netnih.govrsc.org These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines, reverse multidrug resistance, and target specific cancer types like breast cancer.
Cytotoxic and Cytostatic Activity Against Tumor Cell Lines
Numerous studies have reported the cytotoxic and cytostatic effects of this compound derivatives on a variety of human tumor cell lines. researchgate.netnih.gov For instance, certain 2-aminomethylene-3(2H)-benzofuranones displayed tumor-specific cytotoxic action, with high resistance observed in normal human gingival fibroblasts. nih.gov The introduction of specific functional groups, such as fluorine, to the benzofuranone structure has been shown to enhance cytotoxic activity in some cases. nih.gov
Research has also explored benzofuran-isatin conjugates, with some compounds demonstrating excellent anti-proliferative activity against colorectal cancer cell lines like SW-620 and HT-29. tandfonline.com Similarly, certain benzofuran derivatives have shown significant cytotoxic activity against leukemia and other cancer cell lines. mdpi.com The presence of specific substituents, such as a bromine atom on a methyl group at the 3-position of the benzofuran ring, has been linked to remarkable cytotoxic activity against leukemia cells. mdpi.com
| Compound Type | Cell Line(s) | Key Findings |
| 2-aminomethylene-3(2H)-benzofuranones | HSC-2, HSC-3, HSG (oral tumor) | Showed tumor-specific cytotoxicity; fluorine substitution enhanced activity. nih.gov |
| Benzofuran-isatin conjugates | SW-620, HT-29 (colorectal) | Compounds 5a and 5d exhibited excellent inhibitory effects. tandfonline.com |
| Halogenated benzofuran derivatives | K562, HL60 (leukemia) | A bromine atom at the 3-position led to significant cytotoxicity. mdpi.com |
| Benzofuran-pyrazole hybrids | K562, PC3, SW620 (various) | Exhibited varying cytotoxic potentials across different cell lines. mdpi.com |
Multidrug Resistance Reversing Activity
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells, often mediated by efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Several this compound derivatives have been investigated for their ability to reverse this resistance.
Studies have shown that certain benzofuran-2-yl methanone derivatives can effectively reverse MDR in human MDR1-gene transfected mouse lymphoma cells. nih.govresearchgate.net Specifically, compounds with particular substitution patterns exhibited good MDR reversal activity. nih.govresearchgate.net Thiophenylbenzofuran derivatives have also been identified as potent P-gp inhibitors, sensitizing MDR cancer cells to conventional chemotherapeutic agents like vincristine (B1662923) and paclitaxel. nih.gov Furthermore, a series of 2-aminobenzofuran derivatives were synthesized and shown to modulate P-gp mediated MDR, with some compounds being significantly more potent than the known inhibitor verapamil. researchgate.net The lipophilicity of these compounds has been identified as a key factor influencing their MDR-reversing activity. nih.govacs.org
Specific Cancer Cell Line Inhibition (e.g., Breast Cancer)
Derivatives of this compound have shown particular promise in the context of breast cancer research. researchgate.net Studies have demonstrated the antiproliferative and pro-apoptotic activities of certain benzofuran derivatives against both estrogen receptor-positive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer cells, while showing less effect on normal breast epithelial cells. nih.gov
The mechanism of action for some of these compounds involves the upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1, leading to cell cycle arrest and apoptosis. nih.gov Benzofuran-pyrazole nanoparticles have also been developed and shown to have enhanced cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells compared to their non-nano counterparts. mdpi.com Furthermore, a series of benzofuran derivatives have been designed to target the estrogen receptor, with one compound in particular showing excellent activity against anti-estrogen receptor-dependent breast cancer cells with low toxicity. nih.gov
| Derivative Class | Breast Cancer Cell Line(s) | Notable Effects |
| Benzofuran-2-acetic methyl esters | MCF-7, T47D, MDA-MB-231 | Inhibited cell growth, induced G0/G1 cell cycle arrest and apoptosis. nih.gov |
| Benzofuran-pyrazole nanoparticles | MCF-7, MDA-MB-231 | Showed improved cytotoxicity and induced apoptosis. mdpi.com |
| Estrogen receptor-targeting benzofurans | MCF-7 | Exhibited excellent activity against ER-dependent cells with low toxicity. nih.gov |
Anti-inflammatory and Immunomodulatory Research
The benzofuran scaffold is a key structure in compounds exhibiting anti-inflammatory and immunomodulatory properties. mdpi.comdovepress.commdpi.comnih.govtandfonline.combepls.com Derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). dovepress.commdpi.comtandfonline.com
For example, certain natural benzofuran derivatives significantly inhibited NO production in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. dovepress.com Synthetic benzofuran hybrids, such as those combined with piperazine, have also demonstrated potent anti-inflammatory effects by inhibiting NO generation and down-regulating the secretion of pro-inflammatory factors. mdpi.com The mechanism of action for some of these compounds involves the modulation of key signaling pathways like MAPK and NF-κB. dovepress.commdpi.com Fluorinated benzofuran and dihydrobenzofuran derivatives have also been identified as efficient anti-inflammatory agents, inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 expression. nih.gov
Cardiovascular and Metabolic Disease Research
Benzofuran derivatives have been investigated for their potential applications in treating cardiovascular and metabolic diseases. mdpi.comcdc.gov The furan (B31954) ring system is a fundamental component of many compounds with cardiovascular activity. dovepress.com Some synthetic derivatives, such as Amiodarone (B1667116), are used clinically for treating cardiac arrhythmias. mdpi.com
Research has shown that certain benzofuran derivatives possess calcium translocation inhibitory and antiadrenergic properties, which could be beneficial in managing conditions like angina pectoris, hypertension, and arrhythmia. google.com However, chronic exposure to 2,3-benzofuran in animal studies has been associated with mineralization of the pulmonary artery, an effect linked to kidney damage. cdc.gov The diverse biological activities of benzofuran derivatives also extend to potential anti-dyslipidemic and antioxidative effects. mdpi.com
Antiarrhythmic Agents
Derivatives of benzofuran are foundational to several antiarrhythmic medications, such as amiodarone and dronedarone, which are used clinically to manage cardiac rhythm disorders. mdpi.comgoogle.comacs.org Research has shown that various aminobenzofuran derivatives exhibit notable antiarrhythmic activity. pharmatutor.org Specifically, early studies into the pharmacological properties of aminomethyl derivatives of halogen-substituted benzofurans highlighted their potential in this area. ijpsonline.comresearchgate.net Further investigations have synthesized and evaluated aminoalkanol derivatives of benzofuran, with several compounds demonstrating expected antiarrhythmic and hypotensive effects. nih.gov This line of research underscores the importance of the benzofuran nucleus, particularly with amino-containing side chains, in the development of agents for cardiovascular conditions. mdpi.compharmatutor.org
Antihypertensive Agents
The benzofuran scaffold is a component of saprisartan, a known agent for controlling high blood pressure. acs.org The therapeutic potential of benzofuran derivatives extends to antihypertensive applications, an area that has been a subject of pharmacological research. ijpsonline.com Studies have explored various derivatives, including those with aminomethyl groups, for their ability to lower blood pressure. google.com For instance, research into aminoalkanol derivatives of benzofuran identified compounds with both hypotensive and antiarrhythmic effects. nih.gov Additionally, benzodifuran analogs have been investigated as potent agonists for serotonin receptors, leading to ocular hypotensive activity, which is relevant to conditions like glaucoma. nih.gov
Antihyperglycemic Agents
The benzofuran structure is considered a promising scaffold for developing agents with antihyperglycemic properties. taylorandfrancis.commdpi.comnih.gov Research has indicated that derivatives of this heterocycle can act on various targets relevant to diabetes management. nih.govmdpi.com For example, novel benzofuran and benzothiophene (B83047) biphenyls have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. researchgate.net Inhibition of PTP1B is a therapeutic strategy for treating Type 2 diabetes, and these compounds have demonstrated oral antihyperglycemic activity. researchgate.net Other research has pointed to the potential of benzofuran derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), another target in the insulin signaling pathway. sysrevpharm.org
Anti-hyperlipidemic Agents
The benzofuran moiety is a key structural feature in compounds investigated for their lipid-lowering capabilities. taylorandfrancis.comnih.govfrontiersin.org A significant body of research has focused on benzofuran-2-carboxamide (B1298429) derivatives, which have shown promise in preclinical models. nih.govscielo.brnih.govresearchgate.net In studies using Triton WR-1339-induced hyperlipidemic rats, certain N-(benzoylphenyl)-1-benzofuran-2-carboxamides demonstrated potent lipid-lowering effects. nih.govusp.br These compounds significantly reduced elevated plasma levels of triglycerides and total cholesterol while increasing high-density lipoprotein (HDL) cholesterol. nih.govnih.govusp.br
One study highlighted two compounds, N-(4-benzoylphenyl)-3-methyl-1-benzofuran-2-carboxamide (3b) and N-(4-benzoylphenyl)-thiazole-2-carboxamide (5a) , for their notable in vivo activity. usp.br At a dose of 15 mg/kg, these derivatives effectively improved the lipid profile in the animal model, suggesting their potential as candidates for managing lipid abnormalities. scielo.brusp.br
Table 1: Effects of Selected Benzofuran Carboxamide Derivatives on Lipid Profile
| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-Cholesterol | Citation |
|---|---|---|---|---|
| 3b | Significantly lowered | Significantly lowered | Significantly increased by 58% | usp.br |
| 5a | Significantly lowered | Significantly lowered | Significantly increased by 71% | usp.br |
Enzyme Inhibition Studies (General)
The this compound scaffold is a versatile platform for designing potent enzyme inhibitors targeting a range of diseases. nih.gov A notable area of research is in cancer therapy, where these derivatives have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.comcu.edu.egresearchgate.netnih.gov
In one study, a series of 3-(piperazinylmethyl)benzofuran hybrids were synthesized and evaluated for their CDK2 inhibitory activity. nih.govtandfonline.com Several of these compounds displayed potent inhibition, with IC₅₀ values lower than or comparable to the reference inhibitor, staurosporine. nih.govtandfonline.com This demonstrates the potential of the this compound core to anchor inhibitors effectively within the kinase domain of enzymes like CDK2. tandfonline.com
Beyond cancer, 3-aminobenzofuran derivatives have been designed as multifunctional agents for Alzheimer's disease by inhibiting cholinesterases. ijpsonline.comfrontiersin.org A series of these compounds showed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org The most active compound, featuring a 2-fluorobenzyl moiety, exhibited mixed-type inhibition of AChE. frontiersin.org Other research has identified 2-arylbenzofuran derivatives as potent and selective inhibitors of BChE. mdpi.com The benzofuran scaffold has also been utilized to create inhibitors for other enzymes, including farnesyltransferase and chorismate mutase. taylorandfrancis.comacs.orgnih.govnih.gov
Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound Series | Target Enzyme | Key Finding | Potency (IC₅₀) | Citation |
|---|---|---|---|---|
| 3-(piperazinylmethyl)benzofuran hybrids | CDK2 | Potent inhibition, with several compounds outperforming the reference. | 40.91 nM - 52.63 nM for most potent compounds. | tandfonline.com, nih.gov |
| 3-aminobenzofuran derivatives | AChE / BChE | Dual inhibition, with a lead compound showing mixed-type AChE inhibition. | Not specified in abstract. | frontiersin.org |
| 2-arylbenzofuran derivatives | BChE | Potent and selective inhibition. | 2.5–32.8 μM | mdpi.com |
Other Therapeutic Applications
The benzofuran nucleus has been explored for its potential in treating neurological disorders, including epilepsy. taylorandfrancis.comnih.gov While direct studies on this compound for anticonvulsant activity are not extensively detailed in the provided context, research on related heterocyclic structures suggests this is a viable area of investigation. For example, derivatives of 1,3,4-thiadiazole, another heterocyclic system, have been reported to possess anticonvulsant properties. researchgate.netnih.gov
Notably, a study on substituted 1,3,4-thiadiazoles identified 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole as a potent anticonvulsant compound in both rat and mouse models. arjonline.org The activity of this compound highlights the potential utility of the aminomethyl pharmacophore in the design of new anticonvulsant agents. arjonline.org Further structure-activity relationship studies on thiadiazole derivatives have shown that the introduction of an aminomethyl side-chain can be crucial for activity. arjonline.org Given that benzofuran derivatives linked to a thiadiazole ring have also shown reasonable anticonvulsant activity, the exploration of simpler this compound derivatives is a logical direction for future research in this field. pharmatutor.orgresearchgate.netdovepress.com
Analgesic Properties
Several studies have investigated the potential of this compound derivatives as analgesics. jst.go.jpmdpi.com Research has shown that certain compounds within this class exhibit significant pain-relieving effects in preclinical models. For instance, a series of 2-(N-substituted amino)methyl-2,3-dihydrobenzofurans were synthesized and evaluated for their analgesic activity using the acetic acid-induced writhing method in mice. jst.go.jp Among the tested compounds, 2-(3-phenylpropylamino)methyl-7-methoxy-2,3-dihydrobenzofuran demonstrated the most potent activity. jst.go.jp
Another study focused on novel α-aminoamides containing a benzoheterocyclic moiety, including benzofuran. mdpi.com In the formalin test, a model of persistent pain, the most potent compound, which featured a benzofuran ring, showed a percentage of analgesia of 84%, significantly higher than the reference drug ralfinamide (B1678110) (42.4%). mdpi.com The position of the linkage between the benzofuran ring and a benzene (B151609) ring was found to influence the analgesic potency, with linkages at positions 4 and 6 of the benzofuranyl group appearing to enhance activity. mdpi.com In the acetic acid-induced writhing test, several of these benzofuran-containing compounds also displayed higher activities than ralfinamide. mdpi.com
Furthermore, research into cannabinoid receptor 2 (CB2) agonists has identified 2,3-dihydro-1-benzofuran derivatives as a promising series for the treatment of neuropathic pain, a condition often refractory to traditional analgesics. nih.gov Neuropathic pain is associated with an upregulation of CB2 mRNA and proteins in the dorsal root ganglia and spinal cord. nih.gov Selective CB2 agonists have shown efficacy in various pain models, including inflammatory, postoperative, and neuropathic pain. nih.gov
Table 1: Analgesic Activity of Selected Benzofuran Derivatives
| Compound | Test Model | Result | Reference |
| 2-(3-Phenylpropylamino)methyl-7-methoxy-2,3-dihydrobenzofuran | Acetic acid-induced writhing (mice) | Most potent in the series | jst.go.jp |
| α-aminoamide with benzofuran moiety (Compound 6a) | Formalin test (mice) | 84% analgesia | mdpi.com |
| α-aminoamide with benzofuran moiety (Compound 6a) | Acetic acid-induced writhing (mice) | Higher activity than ralfinamide | mdpi.com |
Antidepressant Activity
The potential of this compound derivatives as antidepressants has been an area of active research. ijpsonline.com The monoamine deficiency hypothesis, which suggests that depression may be caused by a lack of serotonin and norepinephrine, has driven the development of drugs that inhibit the reuptake of these neurotransmitters. nih.govijper.orgmpg.de Triple reuptake inhibitors (TRIs), which also block dopamine reuptake, are being explored for potentially enhanced efficacy and a faster onset of action. nih.gov
One area of investigation involves the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, so inhibiting their activity increases the availability of these neurotransmitters in the brain. ijper.org
Research into glutamatergic system modulation has also opened new avenues for antidepressant therapies. nih.gov The rapid antidepressant effects of ketamine, an NMDA receptor antagonist, have highlighted the importance of this system. mpg.denih.gov
Specific benzofuran derivatives have shown promise in preclinical models of depression. For instance, studies on ethyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride and related compounds have demonstrated significant antidepressant effects in animal models. Additionally, novel analogs of the designer drug 5-(2-methylaminopropyl)benzofuran (5-MAPB) have been investigated for their neurochemical and behavioral effects, showing they can induce the release of monoamines like serotonin, norepinephrine, and dopamine. nih.gov
Anti-gout Agents
Certain benzofuran derivatives have been investigated for their potential as anti-gout agents. ijpsonline.comacs.org Gout is a form of inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints, which is linked to high levels of uric acid in the blood. A key enzyme in uric acid production is xanthine (B1682287) oxidase.
Benzbromarone, a well-known benzofuran-based drug, is used for the treatment of gout. acs.orgnih.gov This has spurred further research into other benzofuran derivatives as potential inhibitors of xanthine oxidase. In silico studies, including molecular docking, have been employed to predict the binding affinity of novel benzofuran derivatives to this enzyme, aiming to identify compounds with improved efficacy and safety profiles. researchgate.net
Antipsychotic Activity
The development of antipsychotic drugs has evolved from typical agents that primarily block dopamine D2 receptors to atypical antipsychotics with a broader receptor binding profile, often including serotonin 5-HT2A receptor antagonism. nih.gov This dual action is thought to improve efficacy against negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects. nih.govresearchgate.net
This compound derivatives have been a focus of research for novel antipsychotic agents. researchgate.netnih.gov Studies have synthesized and evaluated conformationally restricted butyrophenones incorporating a benzofuranone structure. researchgate.netresearchgate.net These compounds have been tested for their in vitro affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. researchgate.net
For example, N-[(4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-6-yl)methyl]-4-(p-fluorobenzoyl)piperidine (QF1003B) and N-[(4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-6-yl)methyl]-4-(6-fluorobenzisoxazol-3-yl)piperidine (QF1004B) have shown pharmacological profiles suggesting they may be effective as antipsychotic drugs. researchgate.net Specifically, some derivatives with a benzisoxazolylpiperidine moiety have demonstrated high affinity for 5-HT2A receptors and moderate affinity for D2 receptors, a ratio considered favorable for atypical antipsychotic activity. researchgate.net
Further research has explored benzofuran derivatives that combine potent dopamine D2 receptor antagonism with serotonin 5-HT1A receptor agonism. nih.gov The compound N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine showed high affinity for both D2 and 5-HT1A receptors with weak affinity for 5-HT2A sites. nih.gov In behavioral models, this compound exhibited activity comparable to haloperidol (B65202) but without inducing catalepsy, suggesting a potentially improved side effect profile. nih.gov
Table 2: Receptor Binding Affinities of Selected Benzofuranone Derivatives
| Compound | Receptor | pKi | Reference |
| Molindone | D2 | 7.48 | researchgate.net |
| Compound 2 (a benzofuranone derivative) | D2 | 7.55 | researchgate.net |
| Molindone | 5-HT2A | 5.85 | researchgate.net |
| Compound 2 (a benzofuranone derivative) | 5-HT2A | 7.04 | researchgate.net |
| Compound 25 (a benzofuranone derivative) | 5-HT2A | 8.35 | researchgate.net |
| Compound 25 (a benzofuranone derivative) | D2 | 6.19 | researchgate.net |
| Compound 36 (a benzofuranone derivative) | 5-HT2A | 8.30 | researchgate.net |
| Compound 36 (a benzofuranone derivative) | D2 | 7.33 | researchgate.net |
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid, and to analyze the stability of the resulting complex over time.
Molecular docking studies have been instrumental in elucidating the potential biological targets for various benzofuran (B130515) derivatives. For instance, in the search for multifunctional agents for Alzheimer's disease, docking simulations were performed on 3-aminobenzofuran derivatives to understand their binding patterns with acetylcholinesterase (AChE), a key enzyme in the disease's pathology. nih.gov These simulations help in visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
The versatility of the benzofuran scaffold is evident in its application against a wide range of biological targets. Docking studies on derivatives have explored their potential as:
Antifungal agents: By predicting the binding to fungal N-myristoyltransferase (NMT), an enzyme vital for fungal pathogenesis. vulcanchem.com
Antimalarials: By simulating interactions with the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). semanticscholar.org The docking analysis of certain 2'-substituted triclosan (B1682465) derivatives containing a benzofuran moiety revealed stable binding, with one compound showing a re-rank docking score of -145.497 kcal/mol. semanticscholar.org
Antitubercular agents: By investigating binding interactions with the DNA GyrB protein of Mycobacterium tuberculosis. researchgate.netasianpubs.org Analysis of these docking results is based on parameters like the lowest docked energy and the inhibition constant. researchgate.netasianpubs.org
Following docking, molecular dynamics (MD) simulations can be employed to assess the dynamic stability and conformational changes of the ligand-receptor complex. For example, MD simulations have suggested that certain benzofuran-3-one derivatives can bind effectively to fungal NMT. vulcanchem.com These simulations provide a more realistic model of the biological environment and can confirm the stability of binding poses predicted by docking. vulcanchem.com
| Benzofuran Derivative Class | Biological Target | Docking Software/Method | Key Finding/Result | Reference |
|---|---|---|---|---|
| 3-Aminobenzofuran derivatives | Acetylcholinesterase (AChE) | Not Specified | Insight into binding patterns for Alzheimer's disease treatment. | nih.gov |
| (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Fungal N-myristoyltransferase (NMT) | Not Specified | Predicted strong binding (ΔG = −9.8 kcal/mol) to Bcl-2 homology 3 (BH3) domains. | vulcanchem.com |
| 2'-substituted triclosan derivatives | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) | Molegro Virtual Docker (MVD) | A derivative showed a re-rank docking score of -145.497 kcal/mol. | semanticscholar.org |
| Benzofuran-oxadiazole and Benzofuran-pyrazole hybrids | Mycobacterium tuberculosis DNA GyrB | AutoDock 4.0/ADT | Identified derivatives with the highest binding energy and lowest inhibition constant. | researchgate.netasianpubs.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net These calculations provide fundamental insights into properties that govern molecular behavior and interactions.
For benzofuran derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are used to perform full geometry optimization of the molecular structures without symmetry constraints. mdpi.comresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms. Vibrational analysis is then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com
Key parameters derived from quantum chemical calculations include:
Thermodynamic Properties: Calculations can yield values for the enthalpy of formation (ΔH), which indicates the stability of a compound. mdpi.com For example, studies on benzofuroxan (B160326) derivatives have shown that the number and type of substituent groups significantly influence these values. mdpi.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how a molecule will interact with biological receptors. researchgate.net
These theoretical calculations on related structures suggest that the aminomethyl group and the benzofuran core would significantly influence the electronic properties and reactivity profile of 3-(aminomethyl)benzofuran. mdpi.comresearchgate.net
| Computational Method | Derived Parameter | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Determines the most stable 3D structure of the molecule. | mdpi.com |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Enthalpy of Formation (ΔH) | Indicates the thermodynamic stability of the compound. | mdpi.com |
| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Relates to the molecule's reactivity and kinetic stability. | researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions to predict interaction sites. | researchgate.net |
Prediction of Pharmacokinetic and Pharmacodynamic Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates likely to fail due to poor pharmacokinetics. uq.edu.auresearchgate.net In silico tools, such as pkCSM and SwissADME, are widely used to evaluate these properties based on a molecule's structure. semanticscholar.orguq.edu.auusm.my
For derivatives of benzofuran, these computational tools have been used to predict key drug-like properties. semanticscholar.orgusm.my The evaluation typically includes:
Drug-Likeness Rules: Assessment against criteria like Lipinski's Rule of Five (Ro5), which predicts the potential for oral bioavailability. usm.my This rule considers molecular weight (≤500 Da), the number of hydrogen bond donors (≤5), the number of hydrogen bond acceptors (≤10), and the logarithm of the octanol-water partition coefficient (iLogP ≤ 5). usm.my Studies on 2'-substituted triclosan derivatives containing a benzofuran moiety found that the compounds were all in complete concordance with Lipinski's rules. semanticscholar.org
Absorption: Prediction of properties like gastrointestinal (GI) absorption and permeability-glycoprotein (P-gp) substrate inhibition. semanticscholar.org High GI absorption is desirable for orally administered drugs. Some benzofuran derivatives were predicted to have high GI absorption. semanticscholar.org
Distribution: Evaluation of factors such as Blood-Brain Barrier (BBB) penetration. The inability to penetrate the BBB is crucial for drugs intended for peripheral targets, while the opposite is true for those targeting the central nervous system. semanticscholar.org
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19), which are primarily responsible for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. semanticscholar.org
These predictive models allow for the early-stage screening of large libraries of compounds, prioritizing those with favorable ADMET profiles for further development. uq.edu.auresearchgate.net
| ADMET Parameter | Predicted Property for Benzofuran Derivatives | Significance | Reference |
|---|---|---|---|
| Drug-Likeness | Compliance with Lipinski's Rule of Five. | Predicts good oral bioavailability. | semanticscholar.orgusm.my |
| Absorption | High gastrointestinal (GI) absorption predicted for some derivatives. | Indicates efficient absorption from the gut into the bloodstream. | semanticscholar.org |
| Distribution | Predicted lack of Blood-Brain Barrier (BBB) penetration for some derivatives. | Suggests a lower likelihood of central nervous system side effects. | semanticscholar.org |
| Metabolism | Predicted non-inhibition of CYP1A2 and CYP2C19 for most tested derivatives. | Indicates a lower potential for certain drug-drug interactions. | semanticscholar.org |
| Excretion | Some derivatives were found to be P-gp substrates. | Affects drug distribution and elimination from the body. | semanticscholar.org |
Analytical Methods for 3 Aminomethyl Benzofuran and Its Metabolites
Spectroscopic Characterization (NMR, MS, IR)
Spectroscopy is fundamental to the structural elucidation of organic molecules like 3-(Aminomethyl)benzofuran. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For benzofuran (B130515) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. acs.orgresearchgate.netresearchgate.net For instance, the chemical shifts and coupling constants in ¹H NMR can confirm the substitution pattern on the benzofuran ring and the presence of the aminomethyl group. mdpi.comnih.gov While specific spectral data for this compound is not detailed in the provided results, analysis of related structures shows that yields for benzofuran derivatives can be determined using ¹H NMR with an internal standard. rsc.org
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₉NO, corresponding to a molecular weight of approximately 147.17 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm this exact mass. acs.org Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS), provide structural clues. vulcanchem.com For example, studies on related 3-aroylbenzofurans use multi-stage mass spectrometry (MSⁿ) to differentiate isomers based on their unique fragmentation pathways upon collision-induced dissociation (CID). nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of a benzofuran derivative would typically show characteristic absorption bands corresponding to C-H, C=C (aromatic), C-O-C (ether), and N-H (amine) vibrations. researchgate.netpramanaresearch.org This technique is valuable for confirming the presence of the key functional moieties within the this compound structure.
Table 1: Summary of Spectroscopic Techniques for Characterization
| Analytical Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on the proton environment, connectivity, and stereochemistry. nih.gov | Confirms the positions of hydrogen atoms on the benzofuran ring and the aminomethyl side chain. |
| ¹³C NMR | Identifies the number and type of carbon atoms in the molecule. researchgate.netmdpi.com | Determines the carbon skeleton of the benzofuran core and the aminomethyl group. |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition; provides structural data through fragmentation. vulcanchem.comnih.gov | Confirms the molecular formula (C₉H₉NO) and helps elucidate the structure of metabolites. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. researchgate.netpramanaresearch.org | Detects characteristic vibrations for the amine (N-H), aromatic ring (C=C, C-H), and ether (C-O-C) groups. |
Chromatographic Separation Techniques (HPLC, GC-MS)
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or biological matrices, and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Reverse-phase HPLC (RP-HPLC) is commonly used for benzofuran derivatives, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. nih.gov The separation of related compounds has been achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comresearchgate.net The method can be validated according to International Conference on Harmonization (ICH) guidelines to ensure its reliability for quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds. academicjournals.orgjmchemsci.com While this compound itself may require derivatization to increase its volatility for GC analysis, the technique is highly effective for identifying and differentiating isomers of benzofuran derivatives in complex mixtures. nih.govacademicjournals.org For example, a GC-MSn method has been developed to unambiguously identify 3-aroylbenzofuran regioisomers in crude reaction mixtures by analyzing their distinct fragmentation patterns. nih.gov
Table 2: Overview of Chromatographic Techniques
| Analytical Technique | Principle of Separation | Typical Application for Benzofurans |
|---|---|---|
| HPLC | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. sielc.comresearchgate.net | Purity assessment, quantification, and isolation of this compound and its metabolites from complex mixtures. epo.org |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. academicjournals.org | Identification of volatile derivatives and isomeric impurities; analysis of crude reaction mixtures. nih.govresearchgate.net |
X-ray Crystallography
Future Directions and Research Perspectives
Development of Novel Synthetic Pathways
The synthesis of benzofuran (B130515) derivatives has been a subject of extensive research, with chemists continually seeking more efficient and versatile methods. nih.govacs.org Recent advancements have focused on innovative catalytic strategies to construct the benzofuran nucleus. nih.govacs.org
Future research in the synthesis of 3-(Aminomethyl)benzofuran and its analogs will likely concentrate on:
Catalytic Systems: The use of palladium and copper-based catalysts has been prominent in benzofuran synthesis. nih.govacs.org For instance, palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, have proven effective. nih.govacs.org Future work may explore more sustainable and cost-effective catalysts, as well as novel ligand designs to improve reaction yields and stereoselectivity.
One-Pot Reactions: Multi-component, one-pot reactions offer a streamlined approach to synthesizing complex molecules. acs.org A palladium-catalyzed one-pot, three-component reaction has been reported for the synthesis of 3-aminoalkyl/aryl-2-benzoyl benzofurans. acs.org The development of similar strategies for this compound would be highly valuable.
Green Chemistry Approaches: The use of microwave heating has been shown to be an efficient strategy in organic synthesis and the drug discovery process. acs.org Future synthetic routes will likely incorporate more principles of green chemistry, such as using environmentally benign solvents and reagents, and developing reactions that can be performed at ambient temperatures. acs.org
Substituent Migration Reactions: A recently discovered technique involving a substituent migration reaction when treating o-cresol (B1677501) with alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) has opened new avenues for synthesizing complex benzofurans. tus.ac.jp This charge-accelerated sigmatropic rearrangement allows for the creation of highly functionalized benzofurans and could be adapted for the synthesis of novel this compound derivatives. tus.ac.jp
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Palladium-Copper Catalysis | (PPh₃)PdCl₂ / CuI | Sonogashira coupling of terminal alkynes and iodophenols. | nih.govacs.org |
| Palladium-Based Catalysis | Pd(OAc)₂ | Reaction of aryl boronic acid with 2-(2-formylphenoxy) acetonitriles. | nih.gov |
| Cesium Carbonate-Mediated Synthesis | Cs₂CO₃ | Rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans. | acs.org |
| Substituent Migration | Alkynyl sulfoxide / TFAA | Charge-accelerated sigmatropic rearrangement for complex benzofurans. | tus.ac.jp |
Exploration of New Biological Targets
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govphytojournal.com The this compound scaffold serves as a versatile starting point for the discovery of agents targeting a variety of diseases.
Future research will likely focus on:
Anticancer Therapies: Bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated significant cytotoxicity against various cancer cell lines. nih.govmdpi.com Further investigation into the mechanism of action, such as the induction of apoptosis and the targeting of tubulin, could lead to the development of more selective and potent anticancer drugs. nih.govmdpi.com
Neurodegenerative Diseases: Benzofuran-based compounds have been investigated for their potential in treating Alzheimer's disease by targeting cholinesterases and amyloid-β peptide aggregation. ijpsonline.comresearchgate.net Future studies could explore the potential of this compound derivatives as neuroprotective agents.
Infectious Diseases: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzofuran derivatives have shown activity against various bacteria and fungi. phytojournal.com A novel benzofuran derivative, TAM16, has been identified as an inhibitor of the thioesterase domain of Pks13, a novel target for tuberculosis treatment. acs.org This highlights the potential for discovering new antitubercular agents based on the this compound scaffold.
Enzyme Inhibition: Benzofuran derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrase, tyrosinase, and topoisomerase I. nih.gov The exploration of this compound analogs as inhibitors of novel enzyme targets could lead to treatments for a range of diseases.
Advanced SAR and QSAR Studies
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the potency and selectivity of drug candidates. researchgate.net
Future research in this area will involve:
Comprehensive SAR Analysis: Systematic modification of the 3-(aminomethyl) group, the benzofuran core, and substituents on the aromatic ring will help to elucidate the key structural features required for activity at specific biological targets. For example, studies on arylbenzofuran histamine (B1213489) H3 receptor antagonists have demonstrated the importance of specific substituents for high-affinity binding. researchgate.netacs.org
Development of Predictive QSAR Models: By correlating the physicochemical properties of a series of this compound derivatives with their biological activities, robust QSAR models can be developed. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules. nih.gov For instance, a 2D-QSAR model was successfully developed for a series of benzofuran-based vasodilators. nih.gov
Molecular Docking Studies: Computational docking simulations can provide insights into the binding modes of this compound derivatives within the active sites of their target proteins. researchgate.net This information is invaluable for understanding SAR and for the rational design of new analogs with improved binding affinity. acs.org
Integration of Artificial Intelligence in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. youtube.comnih.gov
The application of AI and ML to the study of this compound could include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
